molecular formula C14H32OSSi B3179395 11-Mercaptoundecyloxytrimethylsilane CAS No. 394210-97-0

11-Mercaptoundecyloxytrimethylsilane

Cat. No.: B3179395
CAS No.: 394210-97-0
M. Wt: 276.56 g/mol
InChI Key: KDANIPCBTCECJO-UHFFFAOYSA-N
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Description

11-Mercaptoundecyloxytrimethylsilane is an organosilane compound with the molecular formula C14H32OSSi. It is characterized by the presence of a mercapto group (-SH) and a trimethylsilane group attached to an undecyl chain. This compound is known for its applications in surface modification and as a chemical intermediate in various industrial processes .

Scientific Research Applications

11-Mercaptoundecyloxytrimethylsilane has a wide range of applications in scientific research:

Safety and Hazards

11-Mercaptoundecyloxytrimethylsilane is classified as causing serious eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical advice if irritation persists .

Biochemical Analysis

Biochemical Properties

11-Mercaptoundecyloxytrimethylsilane plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers. These monolayers are used to modify surface properties, which can influence the behavior of enzymes, proteins, and other biomolecules. The compound interacts with gold surfaces through its thiol group, forming strong covalent bonds. This interaction is crucial for creating stable and functionalized surfaces for various biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its ability to modify surface properties. By forming self-assembled monolayers, it can influence cell adhesion, proliferation, and differentiation. The compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by altering the microenvironment at the cell-surface interface . These changes can have significant implications for tissue engineering and regenerative medicine.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with gold surfaces. This interaction leads to the creation of self-assembled monolayers that can modify the surface properties of materials. The compound can also interact with various biomolecules, such as proteins and enzymes, by altering their conformation and activity. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under normal laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. Studies have shown that the stability of the self-assembled monolayers formed by this compound can be influenced by factors such as temperature, pH, and exposure to light . These factors can affect the long-term performance and functionality of the modified surfaces.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as inflammation and tissue damage. The threshold effects observed in these studies suggest that careful dosage optimization is necessary to achieve the desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interaction with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in these pathways. These changes can have significant implications for cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments. These interactions can also influence the compound’s overall bioavailability and effectiveness in various applications .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell, influencing various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Mercaptoundecyloxytrimethylsilane can be synthesized through the reaction of 11-bromoundecanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group. The resulting product is then treated with thiourea followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in specialized chemical manufacturing facilities equipped to handle organosilane compounds .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    11-Mercaptoundecanoic Acid: Similar in structure but lacks the silane group, making it less effective in surface modification applications.

    11-Bromoundecanol: Precursor in the synthesis of 11-Mercaptoundecyloxytrimethylsilane, but lacks the mercapto and silane functionalities.

    Trimethylchlorosilane: Used in the synthesis of various organosilanes, including this compound.

Uniqueness: this compound is unique due to its dual functionality, combining the properties of both mercapto and silane groups. This dual functionality allows it to effectively modify surfaces and participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

11-trimethylsilyloxyundecane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32OSSi/c1-17(2,3)15-13-11-9-7-5-4-6-8-10-12-14-16/h16H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDANIPCBTCECJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCCCCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32OSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700646
Record name 11-[(Trimethylsilyl)oxy]undecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394210-97-0
Record name 11-[(Trimethylsilyl)oxy]undecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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